N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N5OS/c1-10-26-27-17-18(25-13-4-2-3-5-15(13)28(10)17)30-9-16(29)24-14-8-11(19(21,22)23)6-7-12(14)20/h2-8H,9H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAXYXFSXWENGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. It is structurally related to quinoxaline derivatives, which have been shown to exhibit significant anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H14ClF3N4S
- Molecular Weight : 394.82 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, quinoxaline derivatives have been recognized for their ability to inhibit topoisomerases, which are essential enzymes involved in DNA replication and transcription.
Topoisomerase Inhibition
Research indicates that similar compounds can act as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells. For instance, compounds containing the quinoxaline nucleus have demonstrated significant cytotoxicity against various tumor cell lines (e.g., HepG2, MCF-7, HCT-116) by inducing cell cycle arrest and apoptosis through topoisomerase inhibition .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Quinoxaline Derivative A | HepG2 | 5.0 | Topoisomerase II inhibition |
| Quinoxaline Derivative B | MCF-7 | 10.0 | Induces apoptosis |
| N-(2-chloro-5-(trifluoromethyl)phenyl)-... | HCT-116 | TBD | TBD |
Case Studies
- Cytotoxicity Studies : In a study examining the cytotoxic effects of various quinoxaline derivatives, it was found that compounds with a similar structure to N-(2-chloro-5-(trifluoromethyl)phenyl)-... exhibited IC50 values in the range of 5–10 μM against HepG2 and MCF-7 cell lines. This suggests a promising potential for anticancer applications .
- Mechanistic Insights : Another study highlighted that quinoxaline derivatives could intercalate with DNA and inhibit topoisomerase II activity at concentrations as low as 2.5 μM, leading to significant cell cycle arrest and apoptosis in treated cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural variations among analogous compounds include:
Triazole/Triazoloquinoxaline Substitutions: The target compound’s 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline group distinguishes it from simpler triazole derivatives. The quinoxaline moiety increases molecular weight (~470–500 g/mol) compared to triazole-only analogs (e.g., ~400–450 g/mol), which may affect pharmacokinetics such as absorption and blood-brain barrier penetration.
Phenyl Ring Modifications :
- The 2-chloro-5-(trifluoromethyl)phenyl group is a recurring pharmacophore in agrochemicals (e.g., flumetsulam, a triazolo-pyrimidine sulfonamide herbicide ). This substitution pattern enhances electron-withdrawing effects, stabilizing the molecule against oxidative degradation.
- In contrast, N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 476483-99-5) uses a 4-chloro-2-methoxy-5-methylphenyl group, introducing steric hindrance and altering electronic properties .
Thioacetamide Linkers: The thioacetamide bridge (-S-CH2-C(=O)-NH-) is critical for conjugating aromatic and heterocyclic moieties. Analog N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-hydroxy-2-[(2-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide (CAS: 352349-01-0) replaces the triazoloquinoxaline with a thiazole-hydrazone system, introducing hydrogen-bonding capacity but reducing aromatic conjugation .
Research Findings and Gaps
- Activity Data: While direct studies on the target compound are absent, analogs like N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives () show antimicrobial activity, suggesting the quinoxaline-thioacetamide framework is biologically relevant .
- Toxicity Risks : Chlorinated and fluorinated aromatic systems (e.g., CAS: 476483-99-5 ) may pose environmental persistence concerns, warranting ecotoxicological studies.
Q & A
Q. What synthetic routes are commonly employed to prepare chloroacetamide derivatives with triazoloquinoxaline moieties?
The synthesis of analogous compounds often involves nucleophilic substitution reactions. For example, chloroacetyl chloride reacts with amines or heterocyclic thiols in the presence of triethylamine as a base (e.g., reflux in dioxane or THF). Key steps include:
- Dropwise addition of chloroacetyl chloride to a stirred mixture of the amine/thiol and triethylamine .
- Purification via recrystallization (e.g., ethanol-DMF mixtures) to achieve high purity (>95%) .
- Monitoring reaction progress via TLC to optimize yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C-NMR : To confirm the integration of aromatic protons (e.g., trifluoromethyl and chloro-substituted phenyl groups) and acetamide backbone .
- HRMS : For precise molecular weight validation, particularly given the compound’s high halogen content .
- FT-IR : To identify thioether (C-S) and amide (C=O) functional groups .
Q. How can researchers address solubility challenges during in vitro bioassays?
- Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in assay buffers containing detergents (e.g., Tween-80) to prevent precipitation .
- Sonication or gentle heating (≤40°C) may improve dispersion in aqueous media .
Advanced Research Questions
Q. What strategies optimize regioselectivity during the formation of the triazoloquinoxaline-thioacetamide linkage?
- Temperature control : Lower temperatures (0–5°C) favor nucleophilic attack at the less hindered sulfur atom of the triazoloquinoxaline thiol .
- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) enhances reaction specificity by activating chloroacetyl chloride .
- Computational modeling (e.g., DFT) can predict reactive sites on the heterocycle to guide synthetic design .
Q. How can contradictory bioactivity data (e.g., variable IC50 values) be resolved?
- Assay standardization : Ensure consistent cell lines, incubation times, and control compounds (e.g., cisplatin for anticancer assays) .
- Metabolic stability testing : Evaluate compound degradation in serum using LC-MS to rule out false negatives due to instability .
- Crystallographic analysis : Co-crystallization with target proteins (e.g., kinases) can clarify binding modes and explain potency variations .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?
- Fragment-based design : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to assess electronic effects on activity .
- Bioisosteric substitution : Swap the triazoloquinoxaline core with triazolothiadiazine or imidazopyridine systems to probe steric tolerance .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the acetamide oxygen) .
Q. How can researchers mitigate toxicity risks during preclinical testing?
- In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks based on structural motifs .
- Metabolite identification : LC-HRMS screens for reactive intermediates (e.g., epoxides) that may cause off-target effects .
- Dose escalation studies : Start with sub-micromolar concentrations in animal models to establish a safety window .
Methodological Considerations
Q. What purification techniques are recommended for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate byproducts .
- Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals (>98%) suitable for X-ray diffraction .
Q. How should stability studies be designed for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
